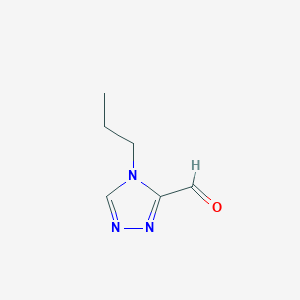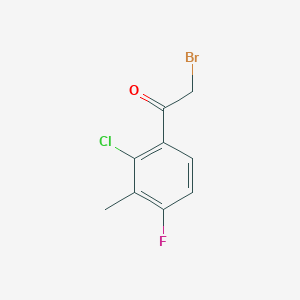
Lithiumcyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithiumcyclopropanecarboxylate is an organolithium compound that features a cyclopropane ring attached to a carboxylate group, with lithium as the counterion
准备方法
Synthetic Routes and Reaction Conditions
Lithiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction typically proceeds as follows:
Cyclopropanecarboxylic acid+LiOH→this compound+H2O
Alternatively, the compound can be prepared by reacting cyclopropanecarboxylic acid with lithium metal in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using lithium carbonate or lithium hydroxide as the lithium source. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
Lithiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.
科学研究应用
Lithiumcyclopropanecarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of lithiumcyclopropanecarboxylate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the cyclopropane ring and carboxylate group can participate in chemical reactions with other molecules. These interactions can affect cellular processes and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic Acid: The parent compound without the lithium ion.
Lithium Acetate: Another lithium carboxylate compound with a simpler structure.
Lithium Propionate: Similar to lithiumcyclopropanecarboxylate but with a propionate group instead of a cyclopropane ring.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts strain and reactivity to the molecule. This structural feature distinguishes it from other lithium carboxylates and contributes to its unique chemical and physical properties.
属性
分子式 |
C4H5LiO2 |
|---|---|
分子量 |
92.0 g/mol |
IUPAC 名称 |
lithium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.Li/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI 键 |
KZZHZSFNYRSHRK-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CC1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


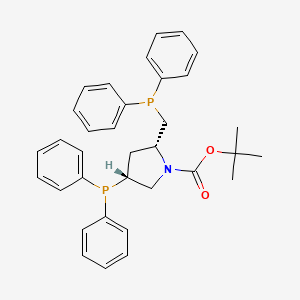
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

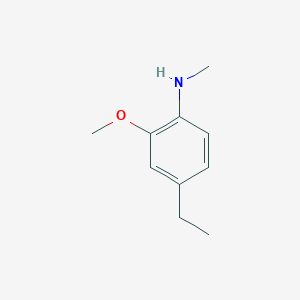
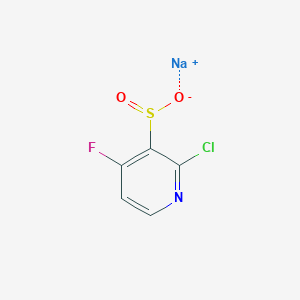

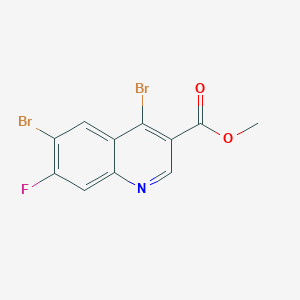
![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)

